3-(4-methylphenyl)-N-(2-oxo-2-phenylethyl)-1-phenyl-1H-pyrazole-4-carboxamide

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

SAR library development around 1,3-diaryl pyrazole-4-carboxamides often stalls due to unavailable N-phenacyl reference standards, leaving structure-activity gaps unaddressed. This compound fills that gap as a fully substituted 1,3-diaryl-1H-pyrazole-4-carboxamide bearing a phenacyl amide side chain-distinct from simple amide or N-aryl variants. The additional phenacyl carbonyl introduces a hydrogen-bond acceptor that alters conformational preferences and may shift target binding profiles. Without direct comparative data, generic substitution by structurally close analogs (e.g., simple amide or N-(4-methoxyphenyl) variants) is inadvisable due to potential divergence in potency, solubility, and metabolic stability. Supplied as a custom synthesis product with ≥95% purity (HPLC), suitable for use as a chemical probe in affinity-based protein profiling (AfBP), photoaffinity labeling after functionalization, exploratory kinase/bromodomain panel screening, and anti-virulence assay evaluation against S. aureus biofilms. In stock for immediate global shipping.

Molecular Formula C25H21N3O2
Molecular Weight 395.5 g/mol
Cat. No. B3682717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methylphenyl)-N-(2-oxo-2-phenylethyl)-1-phenyl-1H-pyrazole-4-carboxamide
Molecular FormulaC25H21N3O2
Molecular Weight395.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN(C=C2C(=O)NCC(=O)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C25H21N3O2/c1-18-12-14-20(15-13-18)24-22(17-28(27-24)21-10-6-3-7-11-21)25(30)26-16-23(29)19-8-4-2-5-9-19/h2-15,17H,16H2,1H3,(H,26,30)
InChIKeyLQEVIGAVRDSUFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methylphenyl)-N-(2-oxo-2-phenylethyl)-1-phenyl-1H-pyrazole-4-carboxamide – Baseline Profile


3-(4-Methylphenyl)-N-(2-oxo-2-phenylethyl)-1-phenyl-1H-pyrazole-4-carboxamide is a fully substituted 1,3-diaryl-1H-pyrazole-4-carboxamide bearing a phenacyl amide side chain. This compound belongs to a class of pyrazole-4-carboxamides explored for anti-infective, kinase-inhibitory, and bone-anabolic activities [1]. Publicly available quantitative differentiation data for this specific derivative are extremely limited. The baseline information provided here is intended to assist informed procurement decisions by clarifying what is known and what remains to be established experimentally.

3-(4-Methylphenyl)-N-(2-oxo-2-phenylethyl)-1-phenyl-1H-pyrazole-4-carboxamide – Generic Substitution Risks


In the pyrazole-4-carboxamide series, small modifications at the 3-aryl, 1-aryl, or amide substituent often produce large shifts in target affinity, selectivity, and functional activity. For example, replacement of the N-phenyl amide with an N-phenacyl amide introduces an additional carbonyl that can act as a hydrogen-bond acceptor and alter conformational preferences, which may affect binding to biological targets [1]. Without direct comparative data, generic substitution is inadvisable because even structurally close analogs (e.g., the simple amide 1-(4-methylphenyl)-3-phenylpyrazole-4-carboxamide or the N-(4-methoxyphenyl) variant) may exhibit divergent potency, solubility, and metabolic stability.

3-(4-Methylphenyl)-N-(2-oxo-2-phenylethyl)-1-phenyl-1H-pyrazole-4-carboxamide – Differential Evidence


Structural Comparison with Primary Carboxamide Analog

The target compound differs from the commercially available analog 1-(4-methylphenyl)-3-phenylpyrazole-4-carboxamide (PubChem CID 44118726) by replacement of the primary carboxamide with an N-(2-oxo-2-phenylethyl) amide. This modification adds an aromatic ketone moiety that can participate in π-stacking and hydrogen-bonding interactions absent in the simpler amide [1]. However, no direct head-to-head biological comparison between these two compounds has been published.

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Predicted Physicochemical Property Shifts vs. N-(4-Methoxyphenyl) Analog

The N-(4-methoxyphenyl)-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide analog (CAS 379219-07-5) has a calculated logP of ~4.2 and molecular weight 383.4 g/mol [1]. The target compound, with its phenacyl amide side chain, is expected to have a similar logP (~3.8–4.5) but higher polar surface area (tPSA ~85 Ų vs. ~65 Ų) due to the additional carbonyl, potentially affecting permeability and solubility [2].

Computational Chemistry Drug Design Physicochemical Properties

3-(4-Methylphenyl)-N-(2-oxo-2-phenylethyl)-1-phenyl-1H-pyrazole-4-carboxamide – Application Scenarios


Chemical Probe for Target Identification

Given its unique phenacyl amide handle and the absence of published bioactivity data, this compound may serve as a chemical probe for affinity-based protein profiling (AfBP) or photoaffinity labeling after functionalization. Its structural novelty relative to characterized pyrazole-4-carboxamides justifies exploratory screening against kinase and bromodomain panels [1].

Scaffold-Hopping Starting Point for Anti-Infective Programs

Closely related pyrazole-4-carboxamides have shown anti-biofilm activity against S. aureus (IC50 values 2.3–32 µM for the best compound) [1]. The target compound's phenacyl amide could be evaluated for anti-virulence activity in similar assays, with the caveat that no direct activity data exist.

Custom Synthesis Reference Standard

For laboratories developing structure-activity relationship (SAR) libraries around 1,3-diaryl pyrazole-4-carboxamides, this compound can be procured as a reference standard to benchmark the influence of the N-phenacyl substituent on potency, selectivity, and physicochemical properties [2].

Quote Request

Request a Quote for 3-(4-methylphenyl)-N-(2-oxo-2-phenylethyl)-1-phenyl-1H-pyrazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.